octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride
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Overview
Description
Octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride: is a heterocyclic compound with a unique structure that includes a pyrrolo[3,4-c]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties, including analgesic and sedative activities .
Mechanism of Action
Target of Action
Similar compounds have shown potential analgesic and sedative activity , suggesting they may interact with pain and sleep regulation pathways in the body.
Mode of Action
It’s suggested that the compound’s analgesic potency may be influenced by the presence of different substituents in its chemical structure .
Biochemical Pathways
Similar compounds have shown to inhibit locomotor activity in mice and prolong the duration of thiopental sleep , indicating potential effects on neurological pathways.
Result of Action
Octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride has been associated with potential analgesic and sedative effects . In tests, all imides of this compound were more active in the “writhing” test than aspirin, and two of them were similar to morphine . Additionally, all of the new imides inhibited the locomotor activity in mice to a statistically significant extent, and two of them also prolonged the duration of thiopental sleep .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methoxy/4-ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones with 1,2-dibromoethane or similar reagents under controlled conditions . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential effects on various biological pathways. It has shown promise in modulating enzyme activity and interacting with specific receptors .
Medicine: In medicine, this compound is investigated for its analgesic and sedative properties. It has been tested in preclinical models for its ability to alleviate pain and induce sedation .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Comparison with Similar Compounds
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione: Shares a similar core structure but lacks the octahydro modification.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit similar biological activities.
Uniqueness: Octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its ability to modulate enzyme activity and receptor interactions sets it apart from other similar compounds .
Properties
IUPAC Name |
3a,4,5,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-1,3-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c10-6-4-1-2-8-3-5(4)7(11)9-6;/h4-5,8H,1-3H2,(H,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXYBPKPUWKNGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1C(=O)NC2=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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